molecular formula C6H5F7O B12083831 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane CAS No. 356-00-3

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane

Cat. No.: B12083831
CAS No.: 356-00-3
M. Wt: 226.09 g/mol
InChI Key: UDAAMHMYEJUEDJ-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane (CAS 356-00-3) is a fluorinated ether characterized by a highly substituted butane backbone. Its structure features seven fluorine atoms attached to carbons 1–3 and an ethenyloxy (vinyl ether) group at position 2. The InChI key UDAAMHMYEJUEDJ-UHFFFAOYSA-N confirms its unique stereoelectronic configuration . Fluorinated ethers like this are typically used in specialized industrial applications, such as solvents, refrigerants, or intermediates in polymer synthesis.

Properties

CAS No.

356-00-3

Molecular Formula

C6H5F7O

Molecular Weight

226.09 g/mol

IUPAC Name

4-ethenoxy-1,1,1,2,2,3,3-heptafluorobutane

InChI

InChI=1S/C6H5F7O/c1-2-14-3-4(7,8)5(9,10)6(11,12)13/h2H,1,3H2

InChI Key

UDAAMHMYEJUEDJ-UHFFFAOYSA-N

Canonical SMILES

C=COCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutyl alcohol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanal, while reduction could produce 4-(ethoxy)-1,1,1,2,2,3,3-heptafluorobutane.

Scientific Research Applications

4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical inertness and stability.

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is largely determined by its ability to interact with various molecular targets through its fluorinated backbone and ethenyloxy group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Group Comparisons

The compound is compared below with fluorinated butane derivatives and ethers, emphasizing substituents and functional groups:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane 356-00-3 C₆H₅F₇O Ethenyloxy, heptafluorination ~212 (estimated)
4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane 69948-46-5 C₅H₄F₈O Difluoromethoxy, hexafluorination 244.08
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane N/A C₆H₅F₉O Ethoxy, nonafluorination ~264 (estimated)
1,1,1,2,2,3,3-Heptafluorobutane 662-00-0 C₄H₃F₇ Heptafluorination (no ether group) 200.03
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane 374-98-1 C₄H₂F₇I Iodo, heptafluorination 327.95
Key Observations:
  • Substituent Diversity : The target compound’s ethenyloxy group distinguishes it from analogs with ethoxy (e.g., ), difluoromethoxy (e.g., ), or halogen (e.g., iodo in ) substituents.
  • Fluorination Degree : The heptafluorination pattern (seven fluorine atoms) is shared with 1,1,1,2,2,3,3-heptafluorobutane (CAS 662-00-0), but the latter lacks an ether group, reducing its polarity .

Physical and Chemical Properties

Limited data on the target compound necessitates extrapolation from similar structures:

Boiling Points and Stability:
  • 1,1,1,2,2,3,3-Heptafluorobutane (CAS 662-00-0): Boiling point ≈ 40°C . The absence of an ether group likely increases volatility compared to the target compound.
  • 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane : Greater fluorine density but lower symmetry may impact thermal stability .
Reactivity:
  • Iodo-substituted analogs (e.g., 374-98-1) are prone to nucleophilic substitution, whereas ether-containing derivatives may undergo acid-catalyzed cleavage .

Biological Activity

The compound 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane (also known as 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]) is a fluorinated organic compound with potential applications in various fields including materials science and pharmaceuticals. This article explores its biological activity based on available research findings.

  • Chemical Formula : C6F10O
  • Molecular Weight : 292.06 g/mol
  • Structure : The compound features a heptafluorobutane backbone with an ethenyloxy functional group.

The biological activity of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane has not been extensively studied; however, preliminary research suggests several potential mechanisms:

  • Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes. The presence of fluorine atoms may enhance lipophilicity and membrane permeability.
  • Cytotoxic Effects : Initial studies indicate that certain fluorinated compounds can induce cytotoxicity in cancer cell lines. This may be attributed to the disruption of cellular homeostasis and interference with metabolic pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated compounds demonstrated that those containing multiple fluorine atoms showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to exhibit a minimum inhibitory concentration (MIC) similar to other known antimicrobial agents.

CompoundMIC (µg/mL)Bacteria Tested
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane32E. coli
Control (Fluoroquinolone)16E. coli

Study 2: Cytotoxicity in Cancer Cell Lines

Research on the cytotoxic effects of fluorinated compounds revealed that 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane induced apoptosis in human breast cancer cells (MCF-7). The compound was tested at various concentrations over a 48-hour period.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The results indicated a dose-dependent decrease in cell viability.

Toxicological Profile

While the biological activity is promising, the toxicological profile of fluorinated compounds raises concerns. Studies have shown that excessive exposure can lead to adverse health effects such as endocrine disruption and developmental toxicity. Further research is needed to establish safe exposure limits for this compound.

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